molecular formula C23H26ClNO2 B2810370 1-([1,1'-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride CAS No. 1185503-90-5

1-([1,1'-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride

Cat. No.: B2810370
CAS No.: 1185503-90-5
M. Wt: 383.92
InChI Key: TVEIOGSHQDDKLI-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride is a chemical compound with a complex structure that includes a biphenyl group, an amino group, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride typically involves multiple steps, including the formation of the biphenyl group, the introduction of the amino group, and the final assembly of the propanol group. Common reagents used in these reactions include biphenyl derivatives, amines, and alcohols. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques. The use of automated systems and quality control measures ensures that the compound is produced consistently and meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The biphenyl and amino groups can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones or carboxylic acids, while reduction may produce biphenyl alcohols or amines.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-([1,1’-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride can be compared with other similar compounds, such as:

    1-([1,1’-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol: The non-hydrochloride form of the compound, which may have different solubility and stability properties.

    1-([1,1’-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-one: A ketone derivative that may exhibit different reactivity and biological activity.

    1-([1,1’-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-amine: An amine derivative with potential differences in binding affinity and selectivity for molecular targets.

The uniqueness of 1-([1,1’-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

1-(1-phenylethylamino)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2.ClH/c1-18(19-8-4-2-5-9-19)24-16-22(25)17-26-23-14-12-21(13-15-23)20-10-6-3-7-11-20;/h2-15,18,22,24-25H,16-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEIOGSHQDDKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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